
Pharmacological profile of
methoxyphenylethylamine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Methoxyphenylethylamine

Cat. No.: B8523189 Get Quote

An In-Depth Technical Guide to the Pharmacological Profile of Methoxyphenylethylamine
Derivatives

Introduction
Methoxyphenylethylamine derivatives represent a broad class of psychoactive compounds,

many of which are recognized for their hallucinogenic or psychedelic properties. Structurally

derived from the simple phenethylamine backbone, these molecules feature methoxy (-OCH₃)

groups on the phenyl ring, which significantly influences their pharmacological activity. The

position and number of these methoxy groups, along with other substitutions on the phenyl

ring, the alpha-carbon, or the amine, dictate the compound's affinity and efficacy at various

neurotransmitter receptors. This guide provides a comprehensive overview of the

pharmacological profile of these derivatives, focusing on their interactions with monoamine

receptors and transporters, the resulting signaling pathways, and the structure-activity

relationships that govern their effects. The primary focus is on derivatives with psychedelic

potential, which predominantly act as agonists at the serotonin 2A receptor (5-HT₂ₐ).

Pharmacodynamics: Receptor and Transporter
Interactions
The principal mechanism of action for psychedelic methoxyphenylethylamine derivatives is

their interaction with serotonin receptors, particularly the 5-HT₂ subfamily. However, their full
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pharmacological profile is characterized by a wider range of interactions with other monoamine

receptors and transporters.

Serotonin Receptors
5-HT₂ₐ Receptor: This receptor is the primary target responsible for the psychedelic effects

of these compounds. Most psychedelic phenethylamines are potent partial agonists at the 5-

HT₂ₐ receptor.[1][2][3] The binding affinity (Ki) and functional potency (EC₅₀) at this receptor

are critical determinants of a compound's hallucinogenic potential. For instance, derivatives

with 2,5-dimethoxy substitutions, often referred to as the "2C" series, and their 2,4,5- or

2,4,6-trisubstituted counterparts, show moderate to high affinity for the 5-HT₂ₐ receptor, with

Ki values often in the nanomolar range.[1][2][3] N-2-methoxybenzyl (NBOMe) substitution on

these phenethylamines dramatically increases the binding affinity and potency at the 5-HT₂ₐ

receptor.[4]

5-HT₂C Receptor: Many derivatives also exhibit significant affinity for the 5-HT₂C receptor.[1]

[2][5] This interaction may contribute to the modulation of dopamine and norepinephrine

release in the prefrontal cortex, influencing the overall psychoactive effects. Generally,

affinities at 5-HT₂C are comparable to or slightly lower than those at 5-HT₂ₐ.[3]

5-HT₂B Receptor: Activation of the 5-HT₂B receptor is a key concern in drug development

due to its association with cardiac valvulopathy. Many psychedelic phenethylamines also

activate this receptor.[3] The relative potency at 5-HT₂ₐ versus 5-HT₂B is an important

parameter for assessing the safety profile of novel compounds.

5-HT₁ₐ Receptor: Affinity for the 5-HT₁ₐ receptor is generally moderate to low for most

methoxyphenylethylamine derivatives.[1][2][3] Phenethylamines tend to bind more strongly

to this receptor compared to their alpha-methylated (amphetamine) analogs.[3]

Adrenergic, Dopaminergic, and TAAR1 Receptors
Adrenergic Receptors: Some methoxyphenylethylamine derivatives show affinity for α₁ₐ

and α₂ₐ adrenergic receptors, typically in the submicromolar to micromolar range.[1][5] This

interaction may contribute to the stimulant-like, sympathomimetic effects (e.g., increased

heart rate and blood pressure) observed with these compounds.
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Dopamine Receptors: Interaction with dopamine D₂ receptors is generally weak for this class

of compounds.[2][6]

Trace Amine-Associated Receptor 1 (TAAR1): TAAR1 is another important target.

Phenethylamine derivatives often bind more potently to TAAR1 than their amphetamine

counterparts.[2][3] TAAR1 activation can modulate the activity of dopamine and serotonin

systems, suggesting a role in the overall pharmacological effects.

Monoamine Transporters
Unlike amphetamine, which is a potent releaser of dopamine and norepinephrine, psychedelic

methoxyphenylethylamines generally show low affinity for and activity at the dopamine

transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[4][7]

This distinguishes their primary mechanism from that of classical stimulants.

Quantitative Data Summary
The following tables summarize the binding affinities (Ki, nM) and functional potencies (EC₅₀,

nM) for representative methoxyphenylethylamine derivatives at key human (h) receptors.

Table 1: Receptor Binding Affinities (Ki, nM) of 2,5-Dimethoxy-Phenethylamine (2C)

Derivatives.

Compound 4-Substituent h5-HT₂ₐ h5-HT₂C h5-HT₁ₐ

2C-H -H 1700 4000 >10000

2C-D -CH₃ 130 1100 2700

2C-E -CH₂CH₃ 40 390 4400

2C-I -I 8 130 6700

2C-B -Br 16 170 5600

Data compiled from Kolaczynska et al. (2019) and Rickli et al. (2015).[2][4]

Table 2: Receptor Binding Affinities (Ki, nM) of Mescaline and Ψ-2C Derivatives.
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Compoun
d

Substituti
on
Pattern

h5-HT₂ₐ h5-HT₂C h5-HT₁ₐ hα₁ₐ hα₂ₐ

Mescalin
e

3,4,5-
Trimetho
xy

1200 9900 6700 >10000 1200

Ψ-2C-O-3

2,6-

Dimethoxy-

4-propoxy

12 110 1100 990 280

Ψ-2C-O-16

2,6-

Dimethoxy-

4-(2-

fluoroethox

y)

8 170 1900 670 360

Data compiled from Luethi et al. (2022) and Luethi et al. (2021).[1][5]

Table 3: Functional Activity (EC₅₀, nM) and Efficacy (% of 5-HT) at h5-HT₂ₐ Receptor.

Compound EC₅₀ (nM) Efficacy (%)

2C-I 150 83

2C-B 130 83

25I-NBOMe 0.04 100

Ψ-2C-O-3 32 84

Data compiled from Kolaczynska et al. (2019), Rickli et al. (2015), and Luethi et al. (2021).[1][2]

[4]

Structure-Activity Relationships (SAR)
Ring Substituents: The psychedelic activity is highly dependent on the substitution pattern.

The 2,5-dimethoxy pattern is a common feature. Adding a bulky, lipophilic substituent at the
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4-position generally increases affinity and potency at 5-HT₂ₐ and 5-HT₂C receptors.[2][3]

Alpha-Methylation: The addition of an α-methyl group (transforming a phenethylamine into

an amphetamine) often reduces affinity for 5-HT₁ₐ receptors and TAAR1 but can have

variable effects on 5-HT₂ receptors.[3]

N-Substitution: Adding a 2-methoxybenzyl (NBOMe) group to the nitrogen atom drastically

increases affinity and efficacy at the 5-HT₂ₐ receptor, often by several orders of magnitude,

transforming moderate-affinity ligands into highly potent agonists.[4] This substitution,

however, reduces binding to 5-HT₁ₐ receptors and TAAR1.[4]

Signaling Pathways
Activation of the 5-HT₂ₐ receptor, a Gq/11-coupled G protein-coupled receptor (GPCR),

initiates a complex downstream signaling cascade. This is believed to be central to the

neuroplastic and therapeutic effects of these compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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